6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid
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Description
Pyran is an unsaturated six-membered oxygen-containing heterocycle . It’s a key structural component in many natural products like coumarins, benzopyrans, sugars, flavonoids, xanthones, etc . Pyran derivatives have been synthesized due to their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
Synthesis Analysis
The synthesis of pyran derivatives often involves a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis
The position of one sp3 hybridized carbon in a pyran is determined by adding H in its name . Depending on the position of H, it can be classified as 2H or 4H-pyran molecule . When fused with a benzene ring, they are called 2H-1-benzopyran/2H-chromene and 4H-1-benzopyran/4H-chromene, respectively .Chemical Reactions Analysis
The chemical reactions involving pyran derivatives are diverse and depend on the specific structure of the derivative. For example, the addition of a carbonyl group to 2H-pyran or 4H-pyran gives pyran-2-one and pyran-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of pyran derivatives can vary widely depending on their specific structure. For example, the molecular weight of 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester is 154.1201 .Future Directions
The future directions in the field of pyran derivatives are likely to involve the development of new synthetic strategies and the exploration of new biological and pharmaceutical properties . The promising activities revealed by these pyran-based scaffolds undoubtedly place them at the forefront for the discovery of prospective drug candidates .
properties
IUPAC Name |
6-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-14(19)12-11-7-4-8-21-15(11)23-13(12)17-16(20)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXWSFUUWTAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(OC1)SC(=C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid |
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